molecular formula C22H26N4O4S B2999716 N1-(2-methoxyphenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235315-55-5

N1-(2-methoxyphenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2999716
CAS No.: 1235315-55-5
M. Wt: 442.53
InChI Key: IVFFSVARGHLVSQ-UHFFFAOYSA-N
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Description

The compound N1-(2-methoxyphenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide is an oxalamide derivative featuring a 2-methoxyphenyl group at the N1 position and a piperidin-4-ylmethyl moiety substituted with a 2-(methylthio)nicotinoyl group at the N2 position.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-30-18-8-4-3-7-17(18)25-20(28)19(27)24-14-15-9-12-26(13-10-15)22(29)16-6-5-11-23-21(16)31-2/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFFSVARGHLVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxyphenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Structure and Synthesis

The compound features a complex structure comprising a methoxyphenyl group, a nicotinoyl-piperidine moiety, and an oxalamide linkage. The synthesis typically involves multi-step organic reactions that incorporate key functional groups known for their biological activity.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperidine and oxalamide structures have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that related compounds could induce G2/M phase cell cycle arrest in MCF-7 breast cancer cells, leading to apoptosis via tubulin polymerization inhibition .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (nM)Cell LineMechanism of Action
1-(Diarylmethyl)-1H-1,2,4-triazole52MCF-7Tubulin inhibition
N1-(2-methoxyphenyl)-N2-...TBDTBDTBD

Antibacterial Activity

The antibacterial potential of compounds similar to N1-(2-methoxyphenyl)-N2-... has been explored extensively. Compounds featuring the piperidine nucleus are often evaluated for their efficacy against various bacterial strains. For example, synthesized derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some showing promising results as acetylcholinesterase inhibitors .

Table 2: Antibacterial Activity of Piperidine Derivatives

CompoundBacterial StrainActivity Level
Piperidine derivative ASalmonella typhiStrong
Piperidine derivative BBacillus subtilisModerate
Piperidine derivative CE. coliWeak

The biological activities of N1-(2-methoxyphenyl)-N2-... can be attributed to several mechanisms:

  • Tubulin Inhibition : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics essential for cell division.
  • Enzyme Inhibition : Some derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes.

Case Studies

A notable case study involved the evaluation of a related piperidine compound in an animal model of cancer. The study reported significant tumor regression and improved survival rates among treated subjects compared to controls. These findings suggest that structural modifications in piperidine-based compounds can enhance their therapeutic profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

N1-(2-Methoxyphenyl) vs. Other Aromatic Groups
  • N1-(4-Chlorophenyl) derivatives (e.g., compounds 13–15 from ): These compounds replace the 2-methoxyphenyl group with a 4-chlorophenyl moiety. Example: Compound 13 (N1-(4-chlorophenyl)-N2-(thiazolyl-piperidinyl)oxalamide) showed antiviral activity with an LC-MS m/z of 479.12 (M+H+) and HPLC purity of 90% .
  • N1-(3-Chloro-5-fluorophenyl) derivative (compound 23 from ):

    • The addition of fluorine and chlorine substituents increases lipophilicity and may improve blood-brain barrier penetration. However, its synthetic yield (33%) is lower than that of ethoxy-substituted analogs (e.g., compound 21 , 83% yield) .
N2-(Nicotinoyl-Piperidinyl) vs. Other Heterocyclic Systems
  • N2-(Thiophene Sulfonyl-Piperidinyl) (): The compound N1-(4-methoxyphenethyl)-N2-(thiophen-2-ylsulfonyl-piperidinyl)oxalamide replaces the nicotinoyl group with a thiophene sulfonyl moiety. This substitution increases molecular weight (479.6 g/mol vs.
  • N2-(Benzothiazolyl-Piperidinyl) ():

    • The benzo[d]thiazole group in N1-(2-(methylthio)phenyl)-N2-(benzothiazolyl-piperidinyl)oxalamide introduces a rigid heterocycle, possibly enhancing π-π stacking interactions. Its molecular weight (440.6 g/mol) is lower than the target compound, suggesting differences in solubility .

Piperidine Ring Modifications

  • 4-Methoxyphenethyl vs. The methoxyphenethyl chain may enhance hydrophobicity .
  • Trifluoromethoxy-Phenyl Substitution ():

    • The compound N1-(4-(trifluoromethoxy)phenyl)-N2-(benzyl-piperidinyl)oxalamide incorporates a trifluoromethoxy group, which is highly electron-withdrawing. This could improve metabolic stability but reduce bioavailability due to increased molecular weight (481.53 g/mol) .

Pharmacological and Toxicological Profiles

  • Antiviral Activity (): Oxalamides with chlorophenyl and thiazolyl groups (e.g., compound 13) demonstrated antiviral activity, though specific IC50 values are unavailable.
  • 16.099) showed a NOEL of 100 mg/kg/day in rats, indicating a high safety margin. Similar metabolic pathways are expected for the target compound .

Q & A

Q. What are the common synthetic routes for preparing N1-(2-methoxyphenyl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide, and how are intermediates characterized?

Synthesis typically involves coupling reactions between oxalamide precursors and functionalized piperidine or aryl moieties. For example:

  • Step 1 : Activation of carboxylic acids (e.g., 2-(methylthio)nicotinic acid) using reagents like EDCl or HOBt to form reactive intermediates.
  • Step 2 : Amide bond formation between the activated acid and the piperidine derivative (e.g., 1-(piperidin-4-yl)methylamine).
  • Step 3 : Final coupling with 2-methoxyphenylamine to form the oxalamide core.
    Characterization : Intermediates are validated via 1H^1H-NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and LC-MS (e.g., [M+H]+ peaks matching calculated masses). Purity is confirmed by HPLC (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify key groups (e.g., methoxyphenyl protons, methylthio signals). Elevated temperature (50°C) may resolve overlapping signals in DMSO-d6 .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS confirms molecular weight (e.g., detecting [M+H]+ or [M+Na]+ adducts).
  • HPLC : Reverse-phase chromatography assesses purity and detects byproducts (e.g., dimers or stereoisomers) .

Q. How is the compound’s stability evaluated under experimental storage conditions?

Stability studies involve:

  • Thermal Stress Testing : Incubation at 40°C–60°C for 1–4 weeks, monitoring degradation via HPLC.
  • Light Sensitivity : Exposure to UV-vis light to detect photolytic byproducts.
  • Solution Stability : Dissolving in DMSO or buffers (pH 3–9) and tracking decomposition over time using LC-MS .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for piperidine and oxalamide moieties?

  • Chiral Resolutions : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers, as seen in related oxalamide syntheses .
  • Asymmetric Catalysis : Employ catalysts like BINOL-phosphoric acids to control stereochemistry during amide bond formation.
  • Dynamic NMR : Monitor rotational barriers in the oxalamide linker to assess atropisomerism risks .

Q. What strategies mitigate low yields in the final coupling step of the oxalamide core?

  • Optimized Reaction Conditions : Use polar aprotic solvents (DMF, DCM) with coupling agents (e.g., EDCl/HOBt) at 0–25°C.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 24 hrs) and improve yields by 15–20% .
  • Byproduct Management : Add scavengers (e.g., polymer-bound isocyanate) to remove unreacted intermediates .

Q. How do researchers resolve contradictions in biological activity data across different assays?

  • Assay Validation : Cross-check activity in orthogonal assays (e.g., enzyme inhibition vs. cell-based antiviral models).
  • Solubility Adjustments : Use co-solvents (e.g., cyclodextrins) to improve bioavailability in cellular assays.
  • Metabolite Screening : LC-MS/MS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .

Q. What computational methods predict the compound’s binding affinity to target proteins (e.g., viral entry inhibitors)?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Glide models interactions with HIV-1 CD4-binding site residues (e.g., Phe382, Asp368).
  • MD Simulations : GROMACS or AMBER evaluates binding stability over 100-ns trajectories.
  • Pharmacophore Mapping : Identifies critical interactions (e.g., hydrogen bonds with methoxyphenyl groups) .

Methodological Considerations

Q. How are impurities or degradation products identified and quantified?

  • Forced Degradation Studies : Expose the compound to acid/base hydrolysis, oxidation (H2_2O2_2), and heat.
  • LC-HRMS : Matches observed masses with predicted degradation pathways (e.g., demethylation of methoxyphenyl groups).
  • Spectral Libraries : Compare UV/Vis and MS/MS spectra to known impurities in related oxalamides .

Q. What in vitro models are suitable for evaluating the compound’s antiviral or enzyme-inhibitory activity?

  • Cell-Based Assays : Use TZM-bl cells (for HIV entry inhibition) or HEK293T cells transfected with target enzymes.
  • Enzyme Inhibition : Fluorescence polarization (FP) or surface plasmon resonance (SPR) quantifies IC50_{50} values.
  • Counter-Screens : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess off-target effects .

Q. How is the compound’s pharmacokinetic profile (e.g., plasma half-life) assessed in preclinical studies?

  • Rodent Models : Administer IV/PO doses (1–10 mg/kg) and collect plasma samples over 24 hrs.
  • LC-MS/MS Quantification : Detect parent compound and metabolites (LOQ: 1 ng/mL).
  • Compartmental Modeling : Phoenix WinNonlin calculates AUC, Cmax_{max}, and t1/2_{1/2} .

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